molecular formula C4H7ClO2 B572385 (±)-2-Chlorobutyric--d6 Acid CAS No. 1219802-13-7

(±)-2-Chlorobutyric--d6 Acid

Cat. No.: B572385
CAS No.: 1219802-13-7
M. Wt: 128.585
InChI Key: RVBUZBPJAGZHSQ-LIDOUZCJSA-N
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Description

(±)-2-Chlorobutyric–d6 Acid is a deuterated analog of 2-chlorobutyric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Chlorobutyric–d6 Acid typically involves the deuteration of 2-chlorobutyric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process.

Industrial Production Methods: Industrial production of (±)-2-Chlorobutyric–d6 Acid may involve large-scale deuteration processes, where the starting material, 2-chlorobutyric acid, is subjected to deuterium gas under high pressure and temperature. This method ensures a high degree of deuterium incorporation, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions: (±)-2-Chlorobutyric–d6 Acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of (±)-2-Chlorobutyric–d6 Acid can lead to the formation of deuterated alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products:

    Substitution: Deuterated butyric acids with different functional groups.

    Oxidation: Deuterated ketones or carboxylic acids.

    Reduction: Deuterated alcohols.

Scientific Research Applications

(±)-2-Chlorobutyric–d6 Acid is widely used in various scientific research fields, including:

    Chemistry: As a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In metabolic studies to trace biochemical pathways involving deuterated compounds.

    Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: In the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (±)-2-Chlorobutyric–d6 Acid involves its interaction with specific molecular targets, depending on the context of its use. In NMR studies, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.

Comparison with Similar Compounds

    2-Chlorobutyric Acid: The non-deuterated analog, which lacks the unique spectroscopic properties of the deuterated version.

    2-Bromobutyric Acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    2-Fluorobutyric Acid: Contains a fluorine atom, offering different chemical properties and uses.

Uniqueness: (±)-2-Chlorobutyric–d6 Acid is unique due to its deuterium content, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in analytical chemistry and research applications where precise molecular analysis is required.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (±)-2-Chlorobutyric--d6 Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in this synthesis pathway include the preparation of the starting material, followed by the introduction of the deuterium label, and then the introduction of the chloro substituent. The final step involves the conversion of the intermediate compound into the desired product through a series of reactions.", "Starting Materials": [ "Deuterated acetic acid", "Ethylmagnesium bromide", "Ethyl chloroformate", "2-Butene", "Sodium hydroxide", "HCl" ], "Reaction": [ "Preparation of ethyl 2-d deuterioacetate by reacting deuterated acetic acid with ethylmagnesium bromide", "Addition of ethyl chloroformate to the reaction mixture to form ethyl 2-d deuterioacetoacetate", "Conversion of ethyl 2-d deuterioacetoacetate to ethyl 2-d deuterio-3-oxobutyrate by reacting with 2-butene", "Hydrolysis of ethyl 2-d deuterio-3-oxobutyrate with sodium hydroxide to form (±)-2-chlorobutyric--d6 Acid", "Purification of the product through acidification with HCl followed by recrystallization" ] }

CAS No.

1219802-13-7

Molecular Formula

C4H7ClO2

Molecular Weight

128.585

IUPAC Name

2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D

InChI Key

RVBUZBPJAGZHSQ-LIDOUZCJSA-N

SMILES

CCC(C(=O)O)Cl

Synonyms

(±)-2-Chlorobutyric--d6 Acid

Origin of Product

United States

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